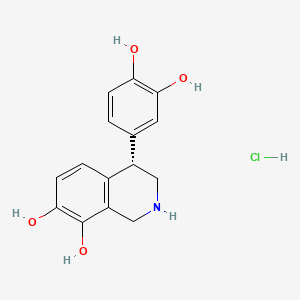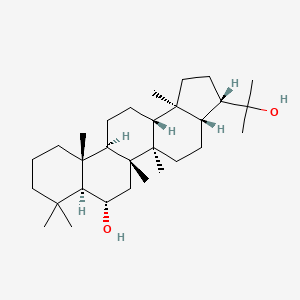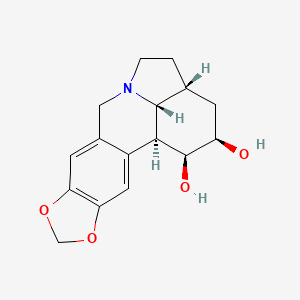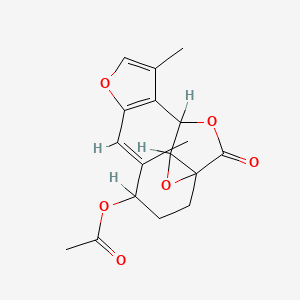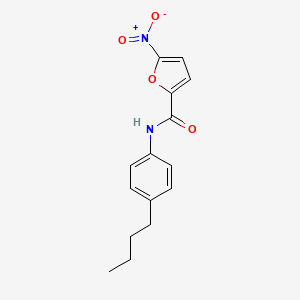
STING-IN-2
Descripción general
Descripción
C-170 es un inhibidor de molécula pequeña del estimulador de genes de interferón (STING). Es conocido por su capacidad de unirse a STING, inhibir su palmitoilación y prevenir el reclutamiento y la fosforilación de la quinasa 1 de unión a TANK (TBK1). Este compuesto reduce selectivamente la actividad del reportero de interferón-beta mediada por STING humano y de ratón .
Aplicaciones Científicas De Investigación
C-170 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la vía STING y su papel en la respuesta inmune.
Biología: Se emplea en investigación para comprender los mecanismos moleculares de la señalización mediada por STING.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con el sistema inmunitario, como los trastornos autoinmunitarios y el cáncer.
Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a la vía STING
Mecanismo De Acción
C-170 ejerce sus efectos al unirse a la proteína STING, inhibiendo su palmitoilación y previniendo el reclutamiento y la fosforilación de la quinasa 1 de unión a TANK (TBK1). Esta inhibición conduce a una reducción en la activación del factor 3 regulador de interferón (IRF3) y la posterior producción de interferón-beta. Los objetivos moleculares y las vías involucradas incluyen el eje de señalización STING-TBK1-IRF3 .
Análisis Bioquímico
Biochemical Properties
N-(4-butylphenyl)-5-nitro-2-furancarboxamide interacts with the STING protein, an endoplasmic reticulum-anchored adaptor of the innate immunity best known to trigger pro-inflammatory cytokine expression in response to pathogen . The compound efficiently inhibits both mouse STING (mmSTING) and human STING (hsSTING) .
Cellular Effects
N-(4-butylphenyl)-5-nitro-2-furancarboxamide has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to decrease the IFNB1 and TNF mRNA levels, and also reduces the p-TBK1 levels . It has also been shown to have effects on cell survival and increases sensitivity to genotoxic treatment in a panel of breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of N-(4-butylphenyl)-5-nitro-2-furancarboxamide involves its interaction with the STING protein. The STING pathway is a key adaptor protein of the innate immune response to cytosolic DNA . Upon binding to DNA, cGAS utilizes GTP and ATP as substrates to synthesize the second messenger cyclic GMP-AMP (cGAMP) . Acting as a second messenger, cGAMP binds to the ER-associated adaptor protein STING .
Temporal Effects in Laboratory Settings
The effects of STING pathway activation, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, have been studied extensively .
Dosage Effects in Animal Models
Studies have shown that STING agonists, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, have shown efficacy in animal models for SARS-CoV-2 virus infection .
Metabolic Pathways
The cGAS–STING pathway, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, has a major impact on lipid metabolism .
Transport and Distribution
Studies have shown that STING protein, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, is transported from the ER to perinuclear vesicles containing transcription factors .
Subcellular Localization
Studies have shown that STING protein, which N-(4-butylphenyl)-5-nitro-2-furancarboxamide inhibits, is mainly localized on the endoplasmic reticulum .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de C-170 implica varios pasos, incluida la preparación de la estructura central y la posterior funcionalización. Los pasos clave incluyen:
Formación de la estructura central: La estructura central de C-170 se sintetiza a través de una serie de reacciones que involucran compuestos aromáticos y nitración.
Funcionalización: La estructura central luego se funcionaliza introduciendo varios sustituyentes para lograr las propiedades químicas deseadas.
Métodos de producción industrial
La producción industrial de C-170 implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El proceso también implica pasos de purificación, como cristalización y cromatografía, para obtener el producto final con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
C-170 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: C-170 se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en C-170.
Sustitución: C-170 puede sufrir reacciones de sustitución donde uno o más sustituyentes son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos bajo condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
C-171: Otro inhibidor de STING con un mecanismo de acción similar.
C-176: Un compuesto que también se dirige a la vía STING pero con diferentes propiedades químicas.
H-151: Un inhibidor de STING con características estructurales distintas en comparación con C-170.
Singularidad de C-170
C-170 es único debido a su afinidad de unión específica y selectividad para la proteína STING. Inhibe eficientemente tanto STING humano como de ratón a través de la misma modificación covalente, lo que lo convierte en una herramienta valiosa para estudiar la señalización mediada por STING y su potencial terapéutico .
Propiedades
IUPAC Name |
N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOHFICEFYHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile](/img/structure/B1682409.png)

![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride](/img/structure/B1682411.png)
![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)
![2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride](/img/structure/B1682413.png)
